molecular formula C14H20O B1325445 2',3,3,5'-Tetramethylbutyrophenone CAS No. 898764-50-6

2',3,3,5'-Tetramethylbutyrophenone

Cat. No. B1325445
M. Wt: 204.31 g/mol
InChI Key: BQKZTXIMDCXDKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, a tetradentate Schiff base ligand was synthesized from a reaction involving hydroxyacetophenone, formaldehyde, and ethylenediamine . Similarly, the synthesis of a supercrowded tetraferrocenylthiophene compound was achieved through a Negishi ferrocenylation reaction . These methods suggest that the synthesis of 2',3,3,5'-Tetramethylbutyrophenone could also involve multi-step organic reactions with careful selection of reagents and catalysts.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. The crystal structure of 2,3,5,6-tetramethyl-1,4-benzoquinone was analyzed using three-dimensional counter data, revealing details about bond lengths and molecular stacking . This type of analysis is essential for 2',3,3,5'-Tetramethylbutyrophenone as well, as it would provide insights into its molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the synthesis of octahydroxanthene-1,8-dione via condensation and the evaluation of acetophenone derivatives as leukotriene receptor antagonists . These studies highlight the reactivity of the compounds under different conditions and with various reagents, which is relevant for understanding the chemical behavior of 2',3,3,5'-Tetramethylbutyrophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure. For example, the electrochemical properties of a tetraferrocenylthiophene compound were investigated using cyclic voltammetry, revealing information about its electron-transfer processes . Similarly, the design of a tetradentate ligand system for polymetallic coordination chemistry was based on the planarity and rigidity of the core structure, affecting its coordination modes and catalytic potential . These analyses are pertinent to 2',3,3,5'-Tetramethylbutyrophenone, as its properties would also be influenced by its molecular framework.

Scientific Research Applications

  • Leukotriene Receptor Antagonists : 2',3,3,5'-Tetramethylbutyrophenone derivatives have been explored for their potential as leukotriene receptor antagonists, specifically in the context of asthma treatment. These derivatives demonstrated the ability to block leukotriene-induced contractions in guinea pig ileum, indicating their potential as antiasthma agents (Dillard et al., 1987).

  • Electrochemical Studies : A study synthesized a tetradentate Schiff base ligand from a derivative of 2',3,3,5'-Tetramethylbutyrophenone, which was then used to create a nickel(II)-Schiff base complex. This complex was analyzed for its electrochemical properties, potentially contributing to the development of new materials and catalysts (Ourari et al., 2014).

  • Study of Metabolism and Endocrine-Disrupting Activity : Research on 2',3,3,5'-Tetramethylbutyrophenone focused on its metabolism by rat and human liver microsomes and its endocrine-disrupting activity. This work is crucial in understanding the environmental and health implications of such compounds (Watanabe et al., 2015).

  • Extraction of Copper from Acid Solutions : A study highlighted the use of 2',3,3,5'-Tetramethylbutyrophenone oximes for extracting copper from acidic sulphate solutions, showcasing its potential in metal recovery and recycling processes (Szymanowski et al., 1983).

  • Chemical Catalysis : The compound has been explored in the context of chemical catalysis, specifically in the selective oxidation of ethylbenzene to produce acetophenone, which is a valuable chemical intermediate (Liu et al., 2020).

  • Photocyclization Studies : Research on the stereoselective synthesis of 2-aminocyclobutanols through the photocyclization of alpha-amido alkylaryl ketones, which includes 2',3,3,5'-Tetramethylbutyrophenone derivatives, sheds light on reaction mechanisms relevant to organic chemistry and pharmaceutical development (Griesbeck & Heckroth, 2002).

  • Vascular Pharmacology : Studies on dihydrotanshinone, a lipophilic component structurally similar to 2',3,3,5'-Tetramethylbutyrophenone, investigated its effects on rat coronary artery, enhancing our understanding of vascular pharmacology and potential therapeutic applications (Lam et al., 2008).

  • Metabolism in Animals : Investigation into the metabolism of 2',3,3,5'-Tetramethylbutyrophenone in rats and dogs provided insights into how such compounds are processed in the body, which is essential for assessing their safety and efficacy in medical and environmental contexts (Astill et al., 1959).

  • Depigmenting Activity in Skin Care : The compound's derivatives have been identified as inhibitors of murine tyrosinase, suggesting potential applications in skin care, particularly for the treatment of hyperpigmentation disorders (Ding et al., 2011).

  • Enzymatic Synthesis : Its derivatives have been utilized in enzymatic reactions for the synthesis of specific organic acids, demonstrating its utility in biocatalysis and organic synthesis (Fechter et al., 2007).

Safety And Hazards


  • Irritant : Avoid skin and eye contact.

  • Flammable : Keep away from open flames or sparks.

  • Toxicity : Limited information available; handle with care.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 2’,3,3,5’-Tetramethylbutyrophenone continues to explore its applications in photopolymerization, drug delivery, and materials science. Further studies are needed to optimize its efficiency, stability, and safety profiles.


properties

IUPAC Name

1-(2,5-dimethylphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-6-7-11(2)12(8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKZTXIMDCXDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642392
Record name 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,3,5'-Tetramethylbutyrophenone

CAS RN

898764-50-6
Record name 1-(2,5-Dimethylphenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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